REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH3:27][S:28]([CH3:29])=[O:30].[F:7][c:8]1[cH:9][c:10]([O:17][CH3:18])[c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]1.[K+:5].[K+:6].[NH:19]1[CH2:20][CH2:21][CH:22]([OH:25])[CH2:23][CH2:24]1.[OH2:26]>>[c:8]1([N:19]2[CH2:20][CH2:21][CH:22]([OH:25])[CH2:23][CH2:24]2)[cH:9][c:10]([O:17][CH3:18])[c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(F)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCNCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc(N2CCC(O)CC2)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |